BenchChemオンラインストアへようこそ!

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide

Antimicrobial Benzothiazole Phenoxyacetamide

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide (CAS 313469-58-8) is a synthetic small molecule belonging to the benzothiazole-phenoxyacetamide hybrid class, characterized by a benzothiazole core linked via a 4-hydroxyphenyl bridge to a phenoxyacetamide terminus. This scaffold combines the metal-chelating and π-stacking properties of benzothiazole with hydrogen-bond donor/acceptor capabilities from the hydroxyphenyl and phenoxyacetamide moieties.

Molecular Formula C21H16N2O3S
Molecular Weight 376.43
CAS No. 313469-58-8
Cat. No. B2957328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide
CAS313469-58-8
Molecular FormulaC21H16N2O3S
Molecular Weight376.43
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H16N2O3S/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25)
InChIKeyAOZYHCYFSOHWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide (CAS 313469-58-8): A Benzo[d]thiazole-4-Hydroxyphenyl Hybrid Phenoxyacetamide for Scientific Procurement


N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide (CAS 313469-58-8) is a synthetic small molecule belonging to the benzothiazole-phenoxyacetamide hybrid class, characterized by a benzothiazole core linked via a 4-hydroxyphenyl bridge to a phenoxyacetamide terminus. This scaffold combines the metal-chelating and π-stacking properties of benzothiazole with hydrogen-bond donor/acceptor capabilities from the hydroxyphenyl and phenoxyacetamide moieties . The compound has been investigated primarily in antimicrobial screening programs, where related benzothiazole-phenoxyacetamide hybrids have demonstrated activity against Gram-positive and Gram-negative bacterial strains [1]. Its molecular architecture places it at the intersection of several bioactive chemotypes, including kinase inhibitor scaffolds and acetylcholinesterase-targeting phenoxyacetamides, though direct target annotation for this specific compound remains limited in the peer-reviewed literature [2].

Why Generic Benzo[d]thiazole or Phenoxyacetamide Analogs Cannot Substitute for CAS 313469-58-8: Structural and Pharmacological Divergence


Within the broader benzothiazole-phenoxyacetamide chemical space, substitution patterns on both the benzothiazole core and the phenyl linker dramatically alter biochemical target engagement. The 4-hydroxyphenyl substituent at the benzothiazole 2-position provides a unique hydrogen-bond donor that is absent in simpler analogs such as N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide or N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide . This hydroxyl group can participate in critical interactions with enzymatic active sites, as demonstrated by SAR studies on FAAH inhibitors where benzothiazole-phenyl hydroxyl substitution was essential for nanomolar potency [1]. Conversely, the unsubstituted phenoxyacetamide terminus in CAS 313469-58-8 contrasts with halogenated variants (e.g., N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide or N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide) that exhibit altered metabolic stability and target selectivity profiles . Consequently, generic substitution within this class is not pharmacologically equivalent; each substitution pattern defines a distinct biochemical fingerprint that must be experimentally validated rather than inferred from class-level data.

Quantitative Differentiation Evidence for CAS 313469-58-8: Comparator-Based Activity, Physicochemical, and Selectivity Data


Antimicrobial Activity of 2-Phenoxy-N-arylacetamide Benzothiazole Hybrids Versus Bis-Thiazole Analogs

In a study synthesizing and screening benzothiazole derivatives incorporating the 2-phenoxy-N-arylacetamide unit, compound 5—which bears the benzothiazol-2-yl-4-hydroxyphenyl substructure directly analogous to CAS 313469-58-8—demonstrated the best cytotoxic activity against HepG2 liver cancer cells with an IC50 of 4.25 μM, compared to the standard chemotherapy agent 5-fluorouracil which yielded an IC50 of 316.25 μM under identical assay conditions [1]. This represents an approximately 74-fold improvement in potency. It is essential to note that this data is from a closely related analog within the same synthetic series as CAS 313469-58-8, not the exact CAS-registered compound itself. Additionally, in antimicrobial molecular docking studies, the 2-phenoxy-N-arylacetamide benzothiazole scaffold exhibited favorable binding interactions with bacterial enzyme targets, though quantitative MIC values for the CAS 313469-58-8 molecule itself were not discretely reported [2].

Antimicrobial Benzothiazole Phenoxyacetamide MIC Molecular Docking

Kinase Inhibition Potential: Benzothiazole-Phenoxyacetamide Scaffolds as BCR-ABL1 Inhibitors

Although no direct kinase inhibition data exists for CAS 313469-58-8, the structurally related series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives has been evaluated as BCR-ABL1 kinase inhibitors. The most potent compound in this series, designated 10m, inhibited BCR-ABL-dependent signaling and demonstrated antitumor activity against K562 chronic myeloid leukemia cells with an IC50 of 0.98 μM [1]. This provides class-level evidence that benzothiazole-phenoxyacetamide hybrids can achieve sub-micromolar kinase inhibition. CAS 313469-58-8 differs from this series by relocating the phenoxyacetamide attachment from the benzothiazole 6-position to the 4-hydroxyphenyl linker at the benzothiazole 2-position, a structural variation that may alter kinase selectivity profiles [2].

Kinase Inhibition BCR-ABL1 Chronic Myeloid Leukemia Anticancer

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen-Bond Donor/Acceptor Profile Versus Halogenated Analogs

CAS 313469-58-8 (molecular formula C21H16N2O3S; molecular weight 376.43 g/mol) contains a single hydroxyl hydrogen-bond donor and multiple hydrogen-bond acceptors (phenoxy oxygen, amide carbonyl, benzothiazole nitrogen), yielding a distinct physicochemical profile compared to its dihalogenated analogs . For comparison, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (molecular weight ~411.3 g/mol) and N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide (molecular weight ~378.4 g/mol) carry halogen substituents that increase lipophilicity and alter electronic distribution on the benzothiazole ring, potentially affecting metabolic stability and off-target binding [1]. The absence of halogen substituents in CAS 313469-58-8 combined with the presence of the 4-hydroxyphenyl group positions this compound in a distinct region of drug-like chemical space, with intermediate lipophilicity favorable for both aqueous solubility and membrane permeability [2].

Physicochemical Properties Drug-likeness logP Hydrogen Bonding

Phenoxyacetamide Acetylcholinesterase Inhibition: Class-Level Selectivity Evidence Supporting Mosquito AChE1 Screening Applications

Phenoxyacetamide-based inhibitors have been rationally designed as potent and selective noncovalent inhibitors of mosquito acetylcholinesterase 1 (AChE1). In published studies, optimized phenoxyacetamide derivatives achieved over 100-fold selectivity for Anopheles gambiae AChE1 over human AChE, demonstrating insecticidal activity against both adult and larval mosquitoes while minimizing mammalian toxicity risk [1]. These inhibitors also maintained potency against the insecticide resistance-conferring G122S mutant of AChE1, a property that has proven challenging to achieve in conventional insecticide scaffolds [2]. CAS 313469-58-8, as a phenoxyacetamide derivative, belongs to this broader chemotype class and warrants evaluation in similar selectivity and resistance-breaking assays, though direct experimental data for this specific compound against AChE1 are not yet available in the public domain [3].

Acetylcholinesterase Insecticide Mosquito Selectivity Phenoxyacetamide

Recommended Scientific and Industrial Application Scenarios for CAS 313469-58-8 Based on Evidence-Anchored Differentiation


Antimicrobial Screening Libraries: Benzothiazole-Phenoxyacetamide Hybrids for Drug-Resistant Bacterial Infections

Procurement of CAS 313469-58-8 is recommended for incorporation into antimicrobial screening libraries targeting drug-resistant Gram-positive and Gram-negative pathogens. The benzothiazole-phenoxyacetamide hybrid scaffold, supported by molecular docking studies demonstrating favorable binding to bacterial enzyme targets [1], represents a chemotype with demonstrated in vitro antibacterial activity in related analogs. The unique 4-hydroxyphenyl substitution pattern distinguishes this compound from simpler benzothiazole derivatives, offering an additional hydrogen-bond donor for target engagement that may enhance binding affinity to underexplored bacterial targets.

Kinase Inhibitor Hit-Finding Campaigns: A Non-Halogenated Benzothiazole Scaffold for BCR-ABL1 and Related Tyrosine Kinases

CAS 313469-58-8 is well-suited for inclusion in kinase inhibitor screening decks, particularly for BCR-ABL1-driven malignancies such as chronic myeloid leukemia. The class-level evidence from N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives demonstrates sub-micromolar potency (IC50 = 0.98 μM) against K562 CML cells [2]. The location of the phenoxyacetamide attachment at the 2-position via a 4-hydroxyphenyl linker in CAS 313469-58-8, rather than at the 6-position of benzothiazole, may confer distinct kinase selectivity profiles that merit systematic profiling.

Vector Control and Insecticide Discovery: Phenoxyacetamide Chemotype with Established Mosquito AChE1 Selectivity

For agrochemical and public health vector control programs, CAS 313469-58-8 can be prioritized as a screening candidate for mosquito acetylcholinesterase 1 inhibition. The phenoxyacetamide chemotype has achieved >100-fold selectivity for Anopheles gambiae AChE1 over human AChE and retains potency against insecticide-resistant G122S mutant enzyme [3]. While direct data for CAS 313469-58-8 are not yet available, the validated class-level selectivity window makes this compound a logical inclusion in focused screening libraries for next-generation insecticide development.

Medicinal Chemistry Hit-to-Lead Optimization: A Structurally Distinct, Non-Halogenated Scaffold for IP Diversification

CAS 313469-58-8 offers medicinal chemistry teams a structurally distinct, non-halogenated entry point into the benzothiazole-phenoxyacetamide chemical space, which is heavily represented in the patent literature by halogenated variants [4]. The combination of a 4-hydroxyphenyl linker, unsubstituted phenoxyacetamide terminus, and halogen-free benzothiazole core provides a differentiated intellectual property position. The intermediate molecular weight (376.43 g/mol) and balanced hydrogen-bond donor/acceptor profile further support its suitability as a lead-like starting point for fragment growth or scaffold-hopping strategies.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.